molecular formula C20H23N3OS2 B2781324 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034366-47-5

2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2781324
CAS No.: 2034366-47-5
M. Wt: 385.54
InChI Key: IEEGTUMISKCRRC-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a thiophen-3-yl group, linked via an ethyl spacer to an acetamide moiety. The phenyl ring in the acetamide is further modified with an isopropylthio group. Such structural motifs are common in medicinal chemistry, where pyrazole and thiophene rings contribute to binding interactions, and the isopropylthio group enhances lipophilicity.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2/c1-15(2)26-18-5-3-16(4-6-18)13-20(24)21-9-11-23-10-7-19(22-23)17-8-12-25-14-17/h3-8,10,12,14-15H,9,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEGTUMISKCRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : 2-(4-propan-2-ylsulfanylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
  • Molecular Formula : C20H21N3OS2
  • Molecular Weight : 385.52 g/mol

The presence of the isopropylthio group and the thiophene ring contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound is believed to modulate various signaling pathways, which may lead to therapeutic effects. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological processes, potentially offering neuroprotective effects.
  • Oxidative Stress Response : The compound may induce oxidative stress in cancer cells, leading to apoptosis through the accumulation of reactive oxygen species (ROS).

Biological Activity

Research indicates that 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human breast cancer (MCF7), liver cancer (HepG2), and lung cancer (A549).
  • Findings : The compound induced apoptosis in these cells, primarily through ROS-mediated pathways, disrupting mitochondrial membrane potential and activating caspases .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : Inhibition zones were measured using agar diffusion methods, showing effective antibacterial properties at concentrations as low as 50 µg/mL .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR):

  • Study on Pyrazole Derivatives :
    • A series of pyrazole derivatives were synthesized and evaluated for anticancer activity.
    • Results indicated that modifications on the thiophene ring enhanced cytotoxicity against cancer cells .
  • Anti-inflammatory Activity Assessment :
    • Compounds similar to 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide were tested for cyclooxygenase inhibition.
    • Strong anti-inflammatory effects were observed, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

To provide a clearer understanding of the compound's efficacy, a comparison with similar compounds is outlined below:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Compound AStructure AModerateWeak
Compound BStructure BHighModerate
Target Compound Target Structure High Strong

This table illustrates that while other compounds exhibit varying levels of activity, the target compound shows promising results across both anticancer and antimicrobial assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide ()
  • Key Groups: Thiophen-2-yl, pyrazole, methylphenoxy.
  • Synthesis: Produced via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate.
  • Purity : ≥99% (HPLC).
  • Comparison: The thiophen-2-yl substitution (vs. thiophen-3-yl in the target compound) may alter electronic properties and steric interactions. The methylphenoxy group (electron-donating) contrasts with the isopropylthio (electron-withdrawing) in the target, impacting solubility and target affinity .
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(Alkyl)amide ()
  • Key Groups : Pyrazole, thiazole, alkylamide.
  • Synthesis : Utilizes a multi-step pathway involving hydrazone formation (82% yield for intermediate I).
  • Reactivity : Demonstrates versatility in forming thiazole and thiadiazole derivatives.
HC030031 ()
  • Key Groups: Purine, tetrahydro-purinone, isopropylphenyl.
  • Activity : TRPV1 antagonist.
  • Comparison : The purine core contrasts with the pyrazole-thiophene system in the target compound. However, the isopropylphenyl group in both compounds suggests a shared strategy to enhance membrane permeability .

Physicochemical and Pharmacological Properties

Compound Name Key Functional Groups Yield (%) Purity (%) m.p. (°C) Notable Properties
Target Compound Thiophen-3-yl, pyrazole, isopropylthio N/A N/A N/A High lipophilicity (isopropylthio)
2-(4-Methylphenoxy)-N-(thiophen-2-ylmethyl) Thiophen-2-yl, methylphenoxy N/A ≥99 N/A High purity, electron-donating groups
HC030031 Purine, isopropylphenyl N/A N/A N/A TRPV1 antagonist activity
2-Chloro-N-[1-(4-chlorophenyl)pyrazol] Chlorophenyl, pyrazole N/A N/A N/A Halogenated for stability
Key Observations :
  • Synthetic Efficiency: Yields for analogs range from 30% () to 85% (), highlighting variability in reaction optimization. The target compound’s synthesis would benefit from methods like reflux in ethanol () or high-purity recrystallization ().
  • Thermal Stability : Melting points for pyrazole-acetamides (e.g., 165–167°C in ) suggest moderate stability, though data for the target compound are lacking.
  • Biological Relevance : Thiophene and pyrazole rings are associated with kinase inhibition () or ion channel modulation (), suggesting plausible targets for the compound.

Substituent Effects on Activity

  • Thiophene Position : Thiophen-3-yl (target) vs. thiophen-2-yl () may influence π-stacking or hydrogen bonding in target binding pockets.
  • Electron-Donating vs. Withdrawing Groups: Methylphenoxy () increases electron density, while isopropylthio (target) may enhance metabolic stability via steric hindrance.
  • Heterocycle Diversity : Thiazole () and purine () cores demonstrate how scaffold choice directs pharmacological outcomes.

Q & A

Q. Basic Research Focus

  • NMR : 1H/13C NMR for verifying thiophen-3-yl (δ 7.3–7.5 ppm), pyrazole (δ 6.8–7.1 ppm), and isopropylthio (δ 1.3–1.5 ppm) groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray Crystallography : Resolve bond lengths (C-S: ~1.81 Å, C-N: ~1.34 Å) and dihedral angles (thiophenyl vs. pyrazole planes: ~60°) to validate stereoelectronic properties .

How can researchers resolve contradictions in reported bioactivity data across different enzymatic assays?

Q. Advanced Research Focus

  • Assay Standardization : Replicate experiments under identical conditions (pH 7.4, 37°C, 1% DMSO) to minimize variability .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities (e.g., unreacted thiophenol) may antagonize targets .
  • Orthogonal Assays : Compare results from fluorescence-based (e.g., FP) and radiometric assays (e.g., 32P-ATP) to rule out assay-specific artifacts .

What strategies are recommended for rational structural modification to enhance target selectivity?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute thiophen-3-yl with furan-2-yl (similar π-electron density) to reduce off-target kinase interactions .
  • Side Chain Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the acetamide’s ethyl linker to improve water solubility and receptor binding .
  • Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2, EGFR) and prioritize derivatives with ΔG < -8 kcal/mol .

How can solid-state properties (e.g., crystallinity) impact pharmacological performance, and what methods improve bioavailability?

Q. Advanced Research Focus

  • Polymorph Screening : Use solvent-drop grinding (ethanol/water) to identify stable crystalline forms with enhanced dissolution rates .
  • Salt Formation : React with HCl or sodium citrate to increase aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
  • Co-crystallization : Co-formulate with succinic acid to stabilize amorphous phases and prolong plasma half-life .

What experimental approaches validate hypothesized metabolic pathways or degradation products?

Q. Advanced Research Focus

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; analyze metabolites via LC-MS/MS (Q-TOF) .
  • Isotope Labeling : Synthesize 14C-labeled acetamide moiety to track hepatic oxidation (e.g., CYP3A4-mediated hydroxylation) .
  • Degradation Studies : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and identify hydrolysis products (e.g., free thiophenol) via GC-MS .

How do researchers design control experiments to confirm mechanism of action?

Q. Advanced Research Focus

  • Knockout Models : Use CRISPR-edited cell lines (e.g., EGFR−/−) to verify target-specific activity .
  • Competitive Binding : Co-administer with known inhibitors (e.g., gefitinib for EGFR) and measure IC50 shifts .
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

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